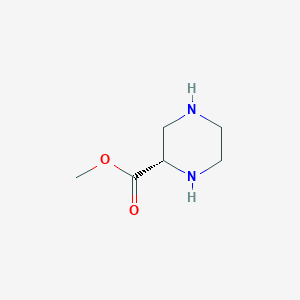

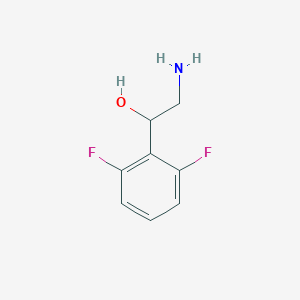

2-Amino-1-(2,6-difluorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

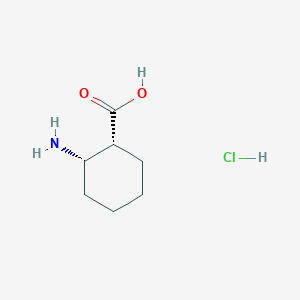

“2-Amino-1-(2,6-difluorophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number: 133562-32-0 . It has a molecular weight of 209.62 .

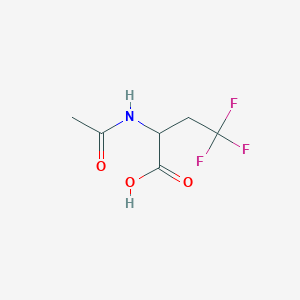

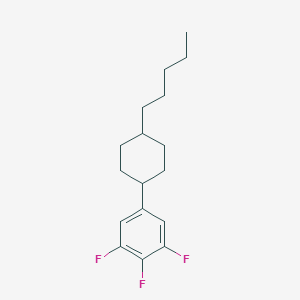

Molecular Structure Analysis

The InChI code for “2-Amino-1-(2,6-difluorophenyl)ethanol hydrochloride” is 1S/C8H9F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7,12H,4,11H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2,6-difluorophenyl)ethanol hydrochloride” include a molecular weight of 209.62 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Interactions with Ligand-Gated Ion Channels

Research has explored the broader context of ethanol's biological actions, particularly its effects on ion channels sensitive to pharmacologically relevant concentrations. These studies delve into how ethanol modulates receptor desensitization, a key aspect of its pharmacology. Although the direct connection to 2-Amino-1-(2,6-difluorophenyl)ethanol isn't explicitly made, understanding ethanol's interactions provides a foundation for studying similar compounds' mechanisms of action. The modulation of ionotropic receptor desensitization by substances like ethanol may reveal crucial insights into their potential applications and effects in biological systems Dopico & Lovinger, 2009.

Ethanol Production from Biomass

Another area of research focuses on the bioconversion of various lignocellulosic materials into ethanol, highlighting the potential of using biomass as a substrate for producing bio-ethanol. This research avenue, while not directly related to 2-Amino-1-(2,6-difluorophenyl)ethanol, underscores the relevance of ethanol-related studies in the context of renewable energy sources. The optimization of these processes, including the use of specific catalysts for ethanol reforming, points towards sustainable methods of hydrogen production from renewable resources, which could have indirect implications for studying related compounds Swati et al., 2013.

Solubility and Crystallization Studies

The solubility of α-amino acids in various solvents, including ethanol, at specific conditions, provides insights into the physical and chemical properties of compounds like 2-Amino-1-(2,6-difluorophenyl)ethanol. These studies are crucial for understanding the conditions under which such compounds can be effectively utilized, either in biological systems or in industrial applications. The impact of ethanol on amino acids' solubility also sheds light on potential interactions and the role of solvent mixtures in modulating these effects Bowden et al., 2018.

Modulation of GABAA Receptor Subtypes by Ethanol

Research into the effects of ethanol on GABA_A receptor subtypes provides a framework for understanding how compounds like 2-Amino-1-(2,6-difluorophenyl)ethanol might interact with similar receptors. These studies aim to elucidate the specific receptor subtypes ethanol targets, potentially informing the development of new pharmacological strategies and understanding the molecular basis of ethanol's effects. The ambiguity in current evidence regarding ethanol's preferential action on certain GABAA receptor subtypes suggests a complex interaction mechanism that could be relevant to related compounds Korpi et al., 2007.

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-1-(2,6-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHQXTUNHJLDMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588009 |

Source

|

| Record name | 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2,6-difluorophenyl)ethanol | |

CAS RN |

133562-32-0 |

Source

|

| Record name | 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)